molecular formula C16H12N4O2S B4869280 benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate

benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B4869280
M. Wt: 324.4 g/mol
InChI Key: PIHWVVZCQDRZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate: is a complex organic compound belonging to the thieno[2,3-b]pyridine family. This compound features a benzyl group attached to a thieno[2,3-b]pyridine core, which includes amino, cyano, and carboxylate functional groups. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cascade heterocyclization of 2-acyl-1,1,3,3-tetracyanopropenide salts with mercaptoacetic esters. This reaction forms the thieno[2,3-b]pyridine scaffold, which is then further modified to introduce the benzyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate is used as a building block for synthesizing more complex molecules

Biology: This compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of new drugs aimed at treating various diseases, including cancer and infectious diseases.

Industry: The compound's fluorescence properties make it useful in the development of fluorescent probes and sensors

Mechanism of Action

The mechanism by which benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano and amino groups play a crucial role in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 3,6-diamino-4-aryl-5-cyanothieno[2,3-b]pyridine-2-carboxylate: Similar structure but with an ethyl group instead of benzyl.

  • Methyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate: Similar structure but with a methyl group instead of benzyl.

Uniqueness: Benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate stands out due to its benzyl group, which provides unique chemical properties and potential applications compared to its ethyl and methyl counterparts. The benzyl group enhances the compound's stability and reactivity, making it more versatile in various chemical and biological contexts.

Properties

IUPAC Name

benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c17-7-10-6-11-12(18)13(23-15(11)20-14(10)19)16(21)22-8-9-4-2-1-3-5-9/h1-6H,8,18H2,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHWVVZCQDRZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
benzyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.